molecular formula C8H7IO2 B1607560 1-(4-Hydroxy-3-iodophenyl)ethanone CAS No. 62615-24-1

1-(4-Hydroxy-3-iodophenyl)ethanone

Cat. No.: B1607560
CAS No.: 62615-24-1
M. Wt: 262.04 g/mol
InChI Key: SJRAJHOOMLHHQN-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-iodophenyl)ethanone, also known as 4’-Hydroxy-3’-iodoacetophenone, is an organic compound with the molecular formula C8H7IO2. This compound features a phenyl ring substituted with a hydroxyl group at the para position and an iodine atom at the meta position relative to an ethanone group. It is a derivative of acetophenone and is notable for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 4-hydroxyacetophenone. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the meta position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-iodophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 4-hydroxy-3-iodoquinone.

    Reduction: Formation of 1-(4-hydroxy-3-iodophenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxy-3-iodophenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    4-Hydroxyacetophenone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodo-4-hydroxybenzaldehyde: Contains an aldehyde group instead of an ethanone group, altering its reactivity and applications.

    4-Hydroxy-3,5-diiodoacetophenone: Contains an additional iodine atom, which can significantly change its chemical properties and reactivity.

Uniqueness: 1-(4-Hydroxy-3-iodophenyl)ethanone is unique due to the specific positioning of the hydroxyl and iodine groups, which confer distinct reactivity patterns and

Properties

IUPAC Name

1-(4-hydroxy-3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRAJHOOMLHHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359985
Record name 1-(4-hydroxy-3-iodophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62615-24-1
Record name 1-(4-hydroxy-3-iodophenyl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID60359985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62615-24-1
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Synthesis routes and methods I

Procedure details

4.08 g (corresponding to 30.0 mmol) of 4′-hydroxyacetophenone was dissolved in 250 mL of 28% aqueous ammonium solution, and a solution of 7.61 g (corresponding to 30.0 mmol) of iodine and 24.3 g (corresponding to 146 mmol) of potassium iodide in 60 mL of water was added thereto. The resulting solution was stirred at room temperature for 22.5 hours. After the completion of the reaction, the reaction mixture was concentrated, diluted with water, and then extracted three times with ethyl acetate. The combined ethyl acetate layers were washed once with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered and concentrated. To the resulting concentrates, 60 mL of water and 40 mL of 8 mol/L sodium hydroxide solution were added, sufficiently mixed, and filtered to remove insoluble matters. Then, conc. hydrochloric acid was added to the filtrate to make it acidic, and the precipitates were filtered and dried under reduced pressure. The resulted precipitates were dissolved in a mixed solution of chloroform and ethyl acetate, and then water was added thereto, and extracted with chloroform for five times. The combined chloroform layers were dried over anhydrous sodium sulfate, and then the solvent was distilled under reduced pressure, to obtain 4.00 g (corresponding to 15.3 mmol) of 4′-hydroxy-3′-iodoacetophenone (FIG. 3, Step 4).
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.61 g
Type
reactant
Reaction Step Two
Quantity
24.3 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxyacetophenone (4.0 g, 30 mmol) in 50% (v/v) of ammonium hydroxide (250 mL) at room temperature was quickly added a solution of potassium iodide (24.2 g, 146 mmol) and iodine (7.66 g, 30 mmol) in water (300 mL). The resulting mixture was stirred at room temperature for 14 hours and then passed through a celite pad. The filtrate was cooled to 10° C. and acidified slowly with HCl (12 N) to pH=1. The yellow precipitate was collected by filtration, washed with water to get 4-hydroxy-3-iodoacetophenone (6.3 g, 80%). A solution of 4-hydroxy-3-iodoacetophenone (3 g, 11.5 mmol) and 2-thiophenylboronic acid (1.46 g, 11.5 mmol) in DMF (50 mL) was mixed with potassium carbonate (3.16 g, 22.9 mmol) and Pd(dppf)2 (0.25 g, 0.344 mmol). The mixture was stirred at 90° C. for 14 hours, cooled to room temperature and passed through a celite pad. The filtrate was diluted with water and extracted with EtOAc (3×100 mL). The residue after concentration was purified by column (SiO2, Hexanes/EtOAc=4:1) to provide 4-hydroxy-3-(2-thiophenyl)acetophenone (1.1 g, 44%) as a light yellow solid. To a solution of 4-hydroxy-3-(2-thiophenyl)acetophenone (0.5 g, 2.29 mmol) in THF (50 mL) at −78° C. was added LDA in heptane-THF (2.6 mL, 4.7 mmol) and the solution was stirred for 1 hours. 2-Chloronicotinyl chloride (0.202 g, 1.15 mmol) was added and the resulting mixture was stirred at −78° C. for 1 h and 1 h at room temperature. The reaction was quenched with aqueous HCl (0.5 N) and extracted with CH2Cl2 (×3×100 mL). The residue after concentration was purified by column (SiO2, Hexanes/EtOAc=2:1) to provide the corresponding diketone (0.31 g, 76%). The above diketone (0.28 g, 0.78 mmol) was dissolved in HOAc (50 mL) and stirred at, 10° C. for 2 hours. It was poured into icy water. The solid was collected by filtration, washed with CH2Cl2 to afford 2-(4-hydroxy-3-(thiophen-2-yl)phenyl)-4H-pyrano[2,3-b]pyridin-4-one (0.146 g, 58%) as a grey solid; MS (ES) m/z: 322.93 (M+1), 321.93 (M); MP 273.5-275° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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